BenchChemオンラインストアへようこそ!

MRS2365

P2Y receptor pharmacology platelet signaling receptor selectivity profiling

MRS2365 is a conformationally constrained nucleotide analog that selectively activates the Gq-coupled P2Y1 receptor (EC50 0.4 nM) with no activity at P2Y12 and negligible activity at P2Y13. Unlike ADP or 2-MeSADP, which activate all three ADP-responsive receptors, MRS2365 enables unambiguous attribution of cellular responses to P2Y1 alone. This is critical for platelet research (shape change, calcium mobilization), neuronal studies (KV7 channel modulation, EC50 8.68 nM), and astrocyte signaling. Preincubation with MRS2365 (>20-fold desensitization of ADP response, EC50 34 nM) provides an acute functional knockout of P2Y1. Research use only.

Molecular Formula C13H16N5Na3O9P2S
Molecular Weight 549.28 g/mol
Cat. No. B10772435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS2365
Molecular FormulaC13H16N5Na3O9P2S
Molecular Weight549.28 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
InChIInChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1
InChIKeyZYPJOXVKTCEBCA-PVMCGCOJSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS2365 P2Y1 Receptor Agonist: Core Pharmacological Profile for Scientific Procurement


MRS2365 ((N)-methanocarba-2MeSADP) is a conformationally constrained nucleotide analog that functions as a potent and selective agonist of the Gq-coupled P2Y1 receptor [1]. The compound contains a rigid (N)-methanocarba bicyclic ring system that constrains the ribose moiety into a receptor-preferred Northern conformation, resulting in a reported EC50 of 0.4 nM for P2Y1 receptor activation in functional assays measuring [³⁵S]GTPγS binding and β-arrestin 2 recruitment . MRS2365 is widely employed as a pharmacological tool for dissecting P2Y1-mediated signaling pathways in platelets, neurons, astrocytes, and various other cell types where ADP-activated purinergic receptors play distinct physiological roles [2].

Why ADP or 2-MeSADP Cannot Substitute for MRS2365 in P2Y1-Specific Research Applications


Generic substitution with the endogenous agonist ADP or the commonly used analog 2-MeSADP introduces confounding receptor crosstalk that fundamentally compromises experimental interpretation. ADP is the cognate agonist for three distinct receptors—P2Y1, P2Y12, and P2Y13—each coupling to different G-protein pathways (Gq for P2Y1; Gi for P2Y12 and P2Y13) [1]. 2-MeSADP, while more potent than ADP, similarly activates all three ADP-responsive receptors with EC50 values in the sub- to low-nanomolar range across P2Y1, P2Y12, and P2Y13 [2]. Consequently, experiments employing ADP or 2-MeSADP cannot unambiguously attribute observed cellular responses to P2Y1 receptor activation alone. MRS2365 was explicitly developed to overcome this limitation through conformational constraint of the ribose moiety, achieving high-affinity agonism at P2Y1 while exhibiting no detectable activity at P2Y12 and only negligible activity at P2Y13 [2]. This pharmacological discrimination is essential for researchers requiring unambiguous assignment of P2Y1-mediated signaling events in systems where multiple ADP-responsive receptors are co-expressed, such as platelets, neurons, and glial cells [3].

Quantitative Differentiation Evidence for MRS2365: Head-to-Head Comparisons with ADP, 2-MeSADP, and In-Class Analogs


Receptor Subtype Selectivity: MRS2365 Exhibits Complete Discrimination Against P2Y12 and Near-Complete Discrimination Against P2Y13 Versus 2-MeSADP

MRS2365 was developed through conformational constraint of 2-MeSADP to achieve selective activation of P2Y1 receptors. In COS-7 cells transiently expressing individual human P2Y receptors, MRS2365 exhibited an EC50 of 1.2 ± 0.2 nM at the P2Y1 receptor with full agonist efficacy. Critically, MRS2365 displayed no agonist activity at the P2Y12 receptor and only very low agonist activity at the P2Y13 receptor at concentrations up to 1 μM. In contrast, the parent compound 2-MeSADP was a potent agonist at all three ADP-activated receptors, with EC50 values in the sub-nanomolar to low-nanomolar range for P2Y1, P2Y12, and P2Y13 [1]. The IUPHAR receptor pharmacology compendium confirms this selectivity, listing MRS2365 with a pEC50 of 9.40 at P2Y1 and the annotation 'Selective,' whereas 2-MeSADP (pEC50 = 5.60) is annotated as active at P2Y12 and P2Y13 [2]. Vendor technical data further corroborate that MRS2365 displays no activity at P2Y12 and only very low agonist activity at P2Y13 receptors at concentrations up to 1 μM .

P2Y receptor pharmacology platelet signaling receptor selectivity profiling G-protein coupled receptors

P2Y1 Receptor Desensitization: MRS2365 Induces Rapid Homologous Desensitization with EC50 of 34 nM, a Functional Property Absent with 2-MeSADP

MRS2365 uniquely induces rapid homologous desensitization of the P2Y1 receptor in human platelets, a functional property that distinguishes it from both ADP and 2-MeSADP. In washed human platelets, preactivation of the P2Y1 receptor with MRS2365 for 2 minutes resulted in marked loss of the capacity of ADP to induce aggregation, evidenced by a greater than 20-fold rightward shift in the concentration-effect curve of ADP [1]. This desensitization was concentration-dependent, with MRS2365 exhibiting an EC50 of 34 nM for inducing loss of the ADP aggregation response [1]. The desensitization was specific to the Gq-coupled pathway: activation of the Gq-coupled 5-HT2A receptor circumvented the inhibitory effect, confirming that MRS2365 induces loss of ADP responsiveness specifically through desensitization of the P2Y1 receptor rather than through non-specific cellular effects [1]. Notably, this pronounced desensitization phenotype is not observed with 2-MeSADP under equivalent conditions [2]. The mechanism has been validated by studies showing that addition of the P2Y1 antagonist MRS2500 subsequent to MRS2365 reverses the MRS2365-induced shape change, whereas preaddition of MRS2500 inhibits the effect [1].

platelet aggregation receptor desensitization thrombosis research P2Y1 pharmacology

KV7 Channel Inhibition in Sensory Neurons: MRS2365 Exhibits 3-Orders-of-Magnitude Higher Potency than ADP

In electrophysiological studies of rat sensory neurons, MRS2365 demonstrated substantially higher potency than ADP for inhibiting KV7 potassium channels. Under voltage-clamp conditions, MRS2365 inhibited KV7 channel currents with an EC50 of 8.68 nM [1]. In contrast, the endogenous agonist ADP inhibited KV7 currents with an EC50 of 7.5 μM [1]. This represents an approximately 860-fold difference in potency. The inhibition by ADP was attenuated by the P2Y1 antagonist MRS2179, confirming that this effect is mediated through P2Y1 receptor activation [1]. The rank order of agonist potency for KV7 channel inhibition parallels the rank order of P2Y1 receptor agonist potency established in receptor pharmacology compendia: MRS2365 > 2-MeSADP >> ADP [2]. The enhanced potency of MRS2365 enables robust P2Y1-mediated modulation of neuronal excitability at concentrations that minimize off-target effects.

sensory neuron excitability KV7 channel modulation pain signaling neuropharmacology

Prodrug Metabolism to Adenosine Receptor Agonists: In Vivo Efficacy Attributed to Nucleoside Metabolite AST-004

MRS2365 undergoes rapid in vivo hydrolysis to its nucleoside metabolite AST-004 (MRS4322), which functions as an agonist at A1 and A3 adenosine receptors [1]. In vitro incubations in both mouse and human plasma and blood demonstrated rapid hydrolysis of MRS2365 to nucleoside metabolites, a process inhibited by EDTA through chelation of divalent cations required for ectonucleotidase activity [1]. In vivo pharmacokinetic studies in mice confirmed that MRS2365 is a prodrug, with the nucleoside metabolite AST-004 achieving significant plasma exposure [1]. Critically, the in vivo efficacy of MRS2365 in murine models of traumatic brain injury and stroke was attributed to adenosine receptor activation by AST-004 rather than direct P2Y1 receptor activation [1]. The constrained (N)-methanocarba ring of MRS2365 confers slower hydrolysis at the α-phosphoester compared with riboside nucleotides like 2-methylthio-ADP, but does not prevent metabolism [1]. This prodrug property distinguishes MRS2365 from non-hydrolyzable P2Y1 agonists and must be considered when interpreting in vivo experiments. Class-level inference: The nucleoside metabolites of both MRS2365 and 2-methylthio-ADP are adenosine receptor agonists, notably at A3 and A1 ARs [1].

pharmacokinetics prodrug metabolism adenosine receptors in vivo pharmacology traumatic brain injury

In Vivo Antinociceptive Efficacy: MRS2365 Produces Dose-Dependent Relief of Mechanical Allodynia in Neuropathic Pain Models

MRS2365 demonstrates dose-dependent antinociceptive efficacy in established rodent models of neuropathic pain. In male Wistar rats subjected to the Seltzer model of neuropathy (partial sciatic nerve ligation), intraperitoneal administration of MRS2365 at doses ranging from 0.03 to 0.3 mg/kg significantly alleviated mechanical allodynia in a dose-dependent manner . At higher doses (0.1-2 mg/kg, i.p., single dose), MRS2365 increased the paw withdrawal threshold (PWT) in male Wistar rats with neuropathic pain, confirming the dose-response relationship for mechanical sensitivity . These in vivo findings extend the P2Y1 receptor pharmacology established in vitro to a therapeutically relevant behavioral endpoint. Cross-study comparable data: The P2Y1 receptor has been validated as a target for modulating mechanical hypersensitivity, with antagonist studies confirming receptor-specific effects [1]. Class-level inference: While multiple P2Y1 agonists may produce antinociception, MRS2365 is among the most thoroughly characterized in neuropathic pain models, with established dose ranges for in vivo administration .

neuropathic pain mechanical allodynia in vivo pharmacology analgesic development

Neuroprotective Efficacy in Traumatic Brain Injury: MRS2365 and 2-MeSADP Produce Equivalent Reduction of Cerebral Edema and Reactive Gliosis

In a controlled closed-head injury mouse model of traumatic brain injury (TBI), both MRS2365 and 2MeSADP (2-methylthio-ADP) administered at 100 μM 30 minutes post-trauma produced significant and equivalent reductions in multiple post-injury pathological indicators. Treatment with either agonist significantly reduced cerebral edema, neuronal swelling, reactive gliosis, and aquaporin-4 (AQ4) expression at 1, 3, and 7 days post-injury [1]. The neuroprotective effect of 2MeSADP was lost in IP3R2-/- mice, confirming that the mechanism is mediated through the IP3 signaling pathway downstream of Gq-coupled P2Y1 receptor activation [1]. Immunocytochemical labeling confirmed that P2Y1 receptor expression in this model was confined to cortical and hippocampal astrocytes, not neurons [1]. This study forms the mechanistic foundation for U.S. Patent No. 8,618,074, which covers methods of preventing or treating neuronal damage using purinergic receptor ligands including MRS2365 [2]. Note that subsequent pharmacokinetic studies (see Evidence Item 4) have attributed in vivo efficacy of MRS2365 to adenosine receptor activation by its metabolite AST-004, necessitating careful interpretation of whether the observed neuroprotection arises from P2Y1 agonism or from downstream adenosine receptor signaling [3].

traumatic brain injury neuroprotection cerebral edema astrocytes in vivo pharmacology

Optimal Research and Procurement Application Scenarios for MRS2365


Platelet P2Y1 Receptor Signaling Studies Requiring Unambiguous Subtype Attribution

In human platelet research, ADP simultaneously activates Gq-coupled P2Y1 and Gi-coupled P2Y12 receptors, making it impossible to attribute observed responses to either receptor alone. MRS2365 selectively activates P2Y1 without engaging P2Y12, enabling researchers to isolate P2Y1-mediated shape change, calcium mobilization, and Gq-dependent signaling events from P2Y12-mediated effects [1]. Preincubation with MRS2365 for 2 minutes induces >20-fold desensitization of ADP responsiveness (EC50 = 34 nM), providing a pharmacological method for acute functional knockout of P2Y1 signaling in platelet aggregation assays [1]. This application is essential for thrombosis researchers investigating the relative contributions of P2Y1 and P2Y12 to platelet function and for screening antiplatelet compounds with P2Y1-sparing profiles.

In Vitro Neuronal and Astrocytic P2Y1 Receptor Pharmacology

MRS2365 is the preferred agonist for in vitro studies of P2Y1 receptor function in neurons and astrocytes, where P2Y12 and P2Y13 receptors are also expressed. In sensory neurons, MRS2365 inhibits KV7 potassium channels with an EC50 of 8.68 nM, providing approximately 860-fold greater potency than ADP (EC50 = 7.5 μM) and enabling robust receptor activation at physiologically relevant concentrations [1]. In astrocytes, MRS2365 evokes large calcium signals and has been used to demonstrate that P2Y1 receptor overexpression enhances glutamate release [2]. The receptor subtype selectivity of MRS2365 eliminates confounding P2Y12/P2Y13 activation when investigating P2Y1-mediated calcium signaling, channel modulation, and downstream transcriptional effects in neural cells [3].

In Vivo Neuropathic Pain Models with Dose-Optimized P2Y1 Agonism

For in vivo studies of P2Y1 receptor modulation of nociception, MRS2365 has established effective intraperitoneal dose ranges of 0.03-2 mg/kg in rodent neuropathic pain models [1]. Researchers should note that in vivo efficacy may partially reflect adenosine receptor activation by the nucleoside metabolite AST-004 rather than direct P2Y1 agonism, as demonstrated by pharmacokinetic studies in mice [2]. Appropriate controls—including adenosine receptor antagonists and comparison with direct adenosine receptor agonists—are recommended to dissect the relative contributions of P2Y1 versus adenosine receptor signaling to observed behavioral endpoints. The Seltzer neuropathy model (partial sciatic nerve ligation) represents a validated system for assessing MRS2365 effects on mechanical allodynia [1].

Traumatic Brain Injury and Neuroprotection Research (With Metabolic Caveat)

MRS2365 has demonstrated neuroprotective efficacy in murine models of traumatic brain injury, reducing cerebral edema, neuronal swelling, and reactive gliosis when administered at 100 μM 30 minutes post-injury [1]. This application is supported by U.S. Patent No. 8,618,074 covering methods for preventing or treating neuronal damage using purinergic receptor ligands [2]. However, procurement decisions for TBI research must account for the 2020 finding that MRS2365 functions as a prodrug in vivo, with its nucleoside metabolite AST-004 acting as an A1/A3 adenosine receptor agonist [3]. Consequently, MRS2365 remains a valid tool compound for TBI studies where the therapeutic endpoint is the primary interest, but mechanistic attribution to P2Y1 versus adenosine receptors requires additional pharmacological controls including adenosine receptor antagonists and direct comparison with AST-004. For studies requiring unambiguous in vivo P2Y1 agonism without adenosine receptor confounding, alternative non-hydrolyzable P2Y1 agonists should be considered.

Quote Request

Request a Quote for MRS2365

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.